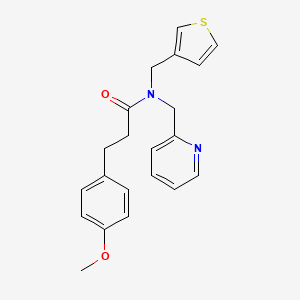

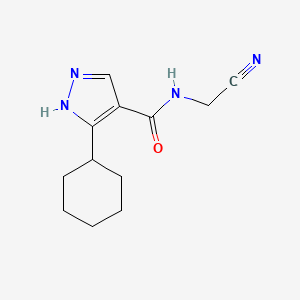

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Novel Serotonin Receptor Ligands

- A study synthesized and evaluated compounds related to this chemical, focusing on their potential as ligands for serotonin 5-HT7 receptors. One compound showed high affinity for 5-HT7 receptors and selectivity over 5-HT1A receptors, indicating potential applications in neuroscience and pharmacology (Lacivita et al., 2013).

Synthesis and Deprotonation Studies

- Research on the synthesis of compounds including those structurally related to this chemical was conducted, highlighting their potential applications in organic and medicinal chemistry (Rebstock et al., 2003).

Antioxidant and Anticancer Activity

- A study explored derivatives of this compound for their antioxidant and anticancer activities, indicating potential therapeutic applications in treating cancer and managing oxidative stress (Tumosienė et al., 2020).

Crystal Structure Analysis

- The crystal structure of compounds related to this chemical was analyzed, providing valuable insights for materials science and molecular engineering applications (Al‐Refai et al., 2016).

Molecular Docking and Cytotoxicity Studies

- Another study focused on the synthesis, molecular docking, and cytotoxicity of a similar compound, providing implications for drug development and cancer research (Mushtaque et al., 2016).

Antifungal Activity

- Compounds structurally related to this chemical were synthesized and evaluated for their antifungal activity, suggesting potential applications in agriculture and antifungal drug development (Wang et al., 2018).

PET Radioligands for Brain Imaging

- A study designed and synthesized compounds for use as radioligands in positron emission tomography (PET) for brain imaging, indicating potential applications in neuroscience and medical imaging (Lacivita et al., 2014).

Schiff Bases as Anticonvulsant Agents

- Research on the synthesis of Schiff bases from pyridine derivatives, including compounds related to this chemical, was conducted for their potential anticonvulsant activity, offering insights into novel treatments for epilepsy (Pandey & Srivastava, 2011).

Anti-Inflammatory Applications

- A study synthesized new compounds related to this chemical and evaluated them for their anti-inflammatory properties, suggesting potential applications in the development of non-steroidal anti-inflammatory drugs (Dassonville et al., 2004).

Insecticidal Activity

- Pyridine derivatives, including compounds structurally similar to this one, were studied for their insecticidal activity against aphids, indicating potential applications in pest control and agriculture (Bakhite et al., 2014).

Anti-Inflammatory and Analgesic Agents

- The synthesis and evaluation of compounds structurally related to this chemical were conducted, with a focus on their anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Thabet et al., 2011).

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-25-20-8-5-17(6-9-20)7-10-21(24)23(14-18-11-13-26-16-18)15-19-4-2-3-12-22-19/h2-6,8-9,11-13,16H,7,10,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPYPIINVGPNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)

![8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2422362.png)

![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)

![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)

![8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)

![[11]Cycloparaphenylene](/img/structure/B2422374.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)

![(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2422378.png)